molecular formula C18H16N2O2 B11067379 (2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide

Cat. No.: B11067379
M. Wt: 292.3 g/mol
InChI Key: PYMBOLYTOUOXKZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide is an organic compound that features a furan ring and a quinoline moiety connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The final step involves coupling the furan and quinoline derivatives through a propenamide linkage. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Nitroquinolines, halogenated quinolines.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and DNA. The furan ring can form covalent bonds with nucleophilic sites on proteins, while the quinoline moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of enzymatic activity and interference with cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[(2-methylpyridin-4-yl)methyl]prop-2-enamide: Similar structure but with a pyridine ring instead of a quinoline ring.

    (2E)-3-(furan-2-yl)-N-[(2-methylisoquinolin-4-yl)methyl]prop-2-enamide: Contains an isoquinoline ring instead of a quinoline ring.

Uniqueness

(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide is unique due to the presence of both a furan ring and a quinoline moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C18H16N2O2/c1-13-11-14(16-6-2-3-7-17(16)20-13)12-19-18(21)9-8-15-5-4-10-22-15/h2-11H,12H2,1H3,(H,19,21)/b9-8+

InChI Key

PYMBOLYTOUOXKZ-CMDGGOBGSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.